![molecular formula C29H29FN4O4 B2703111 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide CAS No. 1223930-13-9](/img/no-structure.png)
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
- A study by Kuramoto et al. (2003) explores the synthesis of quinolones and their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The specific structure-activity relationships of these compounds highlight their therapeutic potential in combating bacterial infections (Kuramoto et al., 2003).
Anticancer Applications
- Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure and evaluated their antitumor activities. These compounds showed promising results against various human cancer cell lines, offering potential as anticancer agents (Fang et al., 2016).
- Huang et al. (2012) examined the action of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline on tumor cells. This compound demonstrated broad-spectrum anti-cancer activity and inhibited the proliferation of cancer cells, particularly in prostate cancer PC-3 cells (Huang et al., 2012).
Synthesis and Characterization for Therapeutic Applications
- Farag et al. (2012) synthesized and characterized new quinazoline derivatives for potential anti-inflammatory and analgesic activities. These compounds offer insights into the development of new drugs for treating inflammation and pain (Farag et al., 2012).
- Zhou Kai (2010) conducted research on synthesizing key intermediates of atorvastatin, demonstrating the compound's significance in medicinal chemistry and its application in pharmaceuticals (Zhou Kai, 2010).
Fluorescent Ligands for Receptor Studies
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for studying 5-HT(1A) receptors. These compounds offer valuable tools for visualizing receptor binding and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-HIV Activity
- Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication. These findings contribute to the development of new treatments for HIV/AIDS (Baba et al., 1998).
properties
CAS RN |
1223930-13-9 |
|---|---|
Product Name |
5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide |
Molecular Formula |
C29H29FN4O4 |
Molecular Weight |
516.573 |
IUPAC Name |
5-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c1-19-10-13-21(14-11-19)31-26(35)9-5-6-16-33-28(37)23-7-3-4-8-25(23)34(29(33)38)18-27(36)32-22-15-12-20(2)24(30)17-22/h3-4,7-8,10-15,17H,5-6,9,16,18H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
XSDVZQZJYPRLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



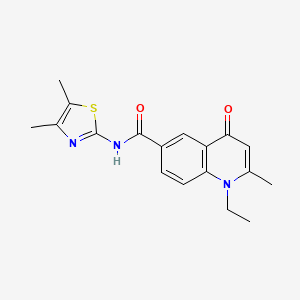

![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
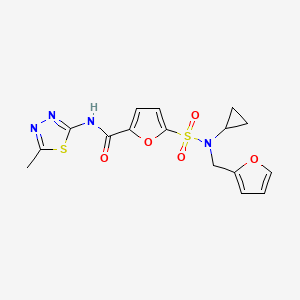
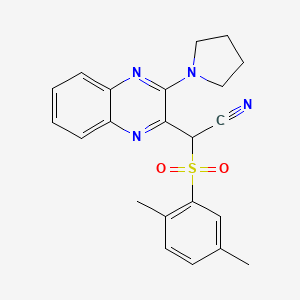
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)
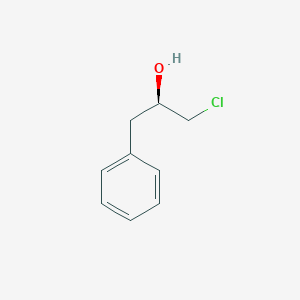
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
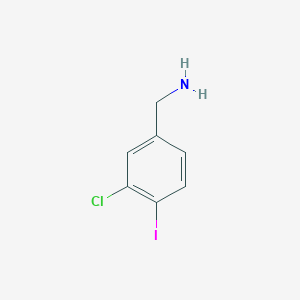
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)
